![molecular formula C22H21ClN2O2 B4792299 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline](/img/structure/B4792299.png)
6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
Overview
Description
6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a quinoline derivative that has shown potential in various applications, including as an antimalarial agent, anticancer drug, and as an inhibitor of protein kinases. In
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, studies have suggested that it acts by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately killing the parasite. In cancer cells, this compound inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. In malaria parasites, this compound leads to the accumulation of toxic heme, which ultimately leads to the death of the parasite. In cancer cells, this compound inhibits the activity of protein kinases, leading to the inhibition of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its potent activity against malaria parasites and cancer cells. This makes it a promising candidate for the development of new antimalarial and anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One of the most promising directions is the development of new antimalarial and anticancer drugs based on this compound. Another direction is the further investigation of the mechanism of action of this compound, which could lead to the development of new treatments for malaria and cancer. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
Scientific Research Applications
6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. One of the most promising applications is as an antimalarial agent. Studies have shown that this compound exhibits potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
In addition, this compound has also shown potential as an anticancer drug. Studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits potent inhibitory activity against protein kinases, which play a crucial role in the development and progression of cancer.
properties
IUPAC Name |
[6-chloro-2-(2-ethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-27-21-8-4-3-7-16(21)20-14-18(22(26)25-11-5-6-12-25)17-13-15(23)9-10-19(17)24-20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZVSAOEBFPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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